molecular formula C25H22N2O3 B7710641 4-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide CAS No. 5682-73-5

4-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

Cat. No.: B7710641
CAS No.: 5682-73-5
M. Wt: 398.5 g/mol
InChI Key: MDUSNOAYRFVFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

4-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-17-6-5-8-21(14-17)27(25(29)18-10-12-22(30-2)13-11-18)16-20-15-19-7-3-4-9-23(19)26-24(20)28/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUSNOAYRFVFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397099
Record name AC1MYQDL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5682-73-5
Record name AC1MYQDL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the benzamide moiety: The benzamide group can be introduced via an amide coupling reaction using reagents such as carbodiimides (e.g., EDC, DCC) or other coupling agents.

    Methoxylation and methylation: The methoxy and methyl groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the quinoline moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzamides can interact with various molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects through binding to these targets, modulating their activity, and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide: Lacks the methoxy group.

    4-methoxy-N-phenyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide: Lacks the methyl group on the phenyl ring.

    4-methoxy-N-(3-methylphenyl)-N-benzylbenzamide: Lacks the quinoline moiety.

Uniqueness

The presence of both the methoxy and methyl groups, along with the quinoline moiety, may confer unique chemical and biological properties to 4-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide. These structural features can influence its reactivity, binding affinity, and overall pharmacological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.